Ochratoxin B-[d5]
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Overview
Description
Ochratoxin B-[d5] is a deuterated analog of ochratoxin B, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. Ochratoxins are secondary metabolites known for their nephrotoxic, immunosuppressive, and carcinogenic properties. Ochratoxin B-[d5] is often used as an internal standard in analytical chemistry due to its stable isotopic labeling, which aids in the accurate quantification of ochratoxin B in various samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ochratoxin B-[d5] typically involves the incorporation of deuterium atoms into the ochratoxin B molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of ochratoxin B-[d5] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and stability. The production process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Ochratoxin B-[d5] undergoes various chemical reactions, including:
Oxidation: Ochratoxin B-[d5] can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ochratoxin B-[d5] to less toxic forms.
Substitution: Substitution reactions can occur at specific functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Ochratoxin B-[d5] has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard for the quantification of ochratoxin B in food and environmental samples.
Toxicology Studies: Helps in studying the metabolism and toxicokinetics of ochratoxin B by providing a stable isotopic reference.
Biological Research: Used in studies investigating the biological effects of ochratoxins on cellular and molecular levels.
Pharmaceutical Research: Aids in the development of detoxification strategies and therapeutic interventions for ochratoxin-related toxicity.
Mechanism of Action
Ochratoxin B-[d5] exerts its effects through several mechanisms, including:
Inhibition of Protein Synthesis: Ochratoxin B-[d5] interferes with the synthesis of proteins by inhibiting the activity of phenylalanyl-tRNA synthetase.
Induction of Oxidative Stress: It generates reactive oxygen species, leading to oxidative damage to cellular components.
DNA Adduct Formation: Ochratoxin B-[d5] can form adducts with DNA, causing mutations and potentially leading to carcinogenesis.
Apoptosis and Necrosis: It induces programmed cell death (apoptosis) and necrosis in various cell types.
Comparison with Similar Compounds
Ochratoxin B-[d5] is compared with other similar compounds, such as:
Ochratoxin A: The most toxic member of the ochratoxin family, known for its nephrotoxic and carcinogenic properties.
Ochratoxin C: An ethyl ester of ochratoxin A, with similar but less potent toxic effects.
Non-amide ochratoxin α and β: These are non-amide derivatives of ochratoxin A and B, respectively, with different toxicity profiles.
Uniqueness of Ochratoxin B-[d5]: Ochratoxin B-[d5] is unique due to its stable isotopic labeling, which makes it an invaluable tool in analytical and toxicological studies. Its deuterated nature allows for precise quantification and tracking in various research applications, providing insights into the behavior and effects of ochratoxins in biological systems.
Biological Activity
Ochratoxin B (OTB) is a mycotoxin produced by various fungi, particularly species of Aspergillus and Penicillium. It is structurally similar to ochratoxin A (OTA), but lacks the chlorinated substituent, which influences its biological activity and toxicity. The isotopically labeled variant, Ochratoxin B-[d5], is utilized in research to study the metabolism and toxicokinetics of ochratoxins in biological systems. This article explores the biological activity of Ochratoxin B-[d5], focusing on its interactions with proteins, cellular effects, and implications for human health.
Protein Binding Affinity
One of the critical aspects of ochratoxins' biological activity is their ability to bind to proteins, particularly human serum albumin (HSA). Studies have demonstrated that OTB binds tightly to HSA, with an association constant (Ka) estimated at approximately 1.80×106L mol . This binding has significant implications for the distribution and toxicity of OTB in vivo.
Table 1: Binding Affinities of Ochratoxins to Human Serum Albumin
Compound | Association Constant Ka (L/mol) |
---|---|
Ochratoxin A | 3.7×106 |
Ochratoxin B | 1.80×106 |
Ochratoxin C | 5.2×106 |
The binding affinity of OTB is lower than that of OTA, indicating that while OTB can interact with serum proteins, it may have a different pharmacokinetic profile compared to its chlorinated counterpart.
Cellular Effects
Research has shown that OTB exhibits cytotoxic effects on various cell lines. In a viability assay conducted on human liver cells, exposure to OTB at concentrations of 5.0, 10.0, and 20.0 µM resulted in decreased ATP levels, indicating compromised cellular function . The study also highlighted that the presence of fetal bovine serum (FBS) or HSA could modulate the cytotoxic effects of OTB.
Table 2: Cytotoxicity of Ochratoxin B in Cell Lines
Concentration (µM) | ATP Levels (Relative to Control) |
---|---|
5.0 | ~75% |
10.0 | ~50% |
20.0 | ~25% |
The mechanism by which OTB exerts its cytotoxic effects appears to involve the induction of apoptosis in affected cells. This process is characterized by increased levels of cleaved PARP1, a marker for apoptotic cell death . The activation of apoptotic pathways suggests that OTB may contribute to liver toxicity and potentially carcinogenic processes.
Properties
IUPAC Name |
(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEYIVCTQUFNTM-NHYWBVRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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